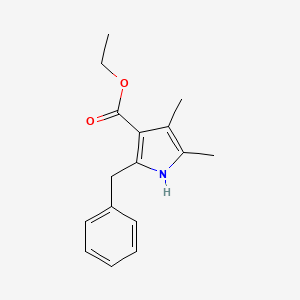

1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound features a carboxylic acid group at the third position, two methyl groups at the fourth and fifth positions, a phenylmethyl group at the second position, and an ethyl ester functional group.

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester can be achieved through various synthetic routes. One common method involves the condensation of 4,5-dimethyl-2-(phenylmethyl)pyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₉NO₂

- CAS Registry Number : 650616-19-6

- Molecular Weight : 257.33 g/mol

The compound features a pyrrole ring structure that is known for its diverse biological activities. The presence of the phenylmethyl group and the ethyl ester moiety enhances its lipophilicity and biological interactions.

Pharmacological Applications

-

Calcium Channel Modulation

1H-Pyrrole-3-carboxylic acid derivatives have been identified as novel calcium channel activators. Specifically, methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate (FPL 64176) has shown potent activity in enhancing calcium uptake in cells and improving myocardial contractility . This indicates potential applications in treating cardiovascular conditions where calcium channel modulation is beneficial. -

Antimalarial Activity

Research has indicated that pyrrole-based compounds can act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium species. These compounds have demonstrated significant antimalarial activity against both blood and liver stages of Plasmodium falciparum and Plasmodium vivax, making them promising candidates for malaria prophylaxis and treatment .

Synthesis Pathways

The synthesis of 1H-Pyrrole-3-carboxylic acid derivatives typically involves multi-step organic reactions. The following general steps outline a common synthetic route:

- Formation of the Pyrrole Ring : The initial step often involves the cyclization of appropriate precursors to form the pyrrole structure.

- Functionalization : Subsequent reactions introduce substituents such as phenylmethyl groups and carboxylic acid moieties.

- Esterification : Finally, the carboxylic acid is converted to an ethyl ester through standard esterification techniques.

Case Study 1: Cardiovascular Applications

A study explored the effects of FPL 64176 on guinea pig atrial preparations, revealing that it significantly increased contractility compared to traditional calcium channel agonists like Bay K 8644 . This suggests its potential use in heart failure therapies.

Case Study 2: Antimalarial Development

In a lead optimization program for DHODH inhibitors, several pyrrole derivatives were synthesized and tested for their efficacy against malaria parasites. The results indicated improved metabolic stability and selectivity against mammalian enzymes, highlighting their suitability for further development into clinical candidates .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The phenylmethyl group can enhance its binding affinity to certain molecular targets, while the ester group can facilitate its transport across cell membranes.

Comparison with Similar Compounds

1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester can be compared to other pyrrole derivatives such as:

1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-: Lacks the ethyl ester group, which may affect its solubility and reactivity.

1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(methyl)-, ethyl ester: The phenylmethyl group is replaced by a methyl group, potentially altering its biological activity and chemical properties.

1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, methyl ester: The ethyl ester group is replaced by a methyl ester group, which may influence its hydrolysis rate and interaction with enzymes.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1H-Pyrrole-3-carboxylic acid, 4,5-dimethyl-2-(phenylmethyl)-, ethyl ester (commonly referred to as pyrrole derivative) is a compound of interest due to its potential biological activities. Pyrrole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article synthesizes findings from various studies to highlight the biological activity of this specific compound.

The compound is characterized by its unique structure which includes a pyrrole ring substituted with methyl and phenyl groups. The molecular formula is C15H17N1O2, and it exhibits significant lipophilicity, which can influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit notable antimicrobial properties. For instance, a study synthesized a series of pyrrole derivatives and evaluated their antimicrobial activities against various bacterial strains. The results indicated that the compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 10 mm to 30 mm depending on the specific derivative tested .

| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |

|---|---|---|

| Pyrrole Derivative A | 25 | 20 |

| Pyrrole Derivative B | 30 | 15 |

| Pyrrole Derivative C | 20 | 18 |

Antifungal Activity

In addition to antibacterial properties, pyrrole derivatives have also been found to possess antifungal activity. The synthesized compounds were tested against common fungal pathogens, showing effective inhibition with zones of inhibition reaching up to 28 mm .

| Compound | Fungal Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Pyrrole Derivative A | Candida albicans | 22 |

| Pyrrole Derivative B | Aspergillus niger | 28 |

| Pyrrole Derivative C | Cryptococcus neoformans | 25 |

Cytotoxicity and Anticancer Potential

Pyrrole derivatives have shown promise in anticancer research as well. A study indicated that certain pyrrole compounds exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .

The biological activity of pyrrole derivatives can be attributed to several mechanisms:

- Antimicrobial Mechanism : The heterocyclic structure allows for interaction with microbial cell membranes, disrupting their integrity.

- Cytotoxic Mechanism : Induction of reactive oxygen species (ROS) generation leading to oxidative stress in cancer cells.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

Case Studies

- Antimicrobial Screening : A comprehensive study synthesized multiple pyrrole derivatives and screened them against a panel of pathogens. The results highlighted that modifications on the pyrrole ring significantly influenced antimicrobial potency .

- Cytotoxicity Evaluation : Another study focused on evaluating the cytotoxic effects of a selected pyrrole derivative on human cancer cell lines. The findings revealed a dose-dependent response where higher concentrations led to increased apoptotic activity .

Properties

CAS No. |

650616-19-6 |

|---|---|

Molecular Formula |

C16H19NO2 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

ethyl 2-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C16H19NO2/c1-4-19-16(18)15-11(2)12(3)17-14(15)10-13-8-6-5-7-9-13/h5-9,17H,4,10H2,1-3H3 |

InChI Key |

OMTKWFOCLJZEFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.